molecular formula C22H27ClN2O4S B11346295 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11346295
M. Wt: 451.0 g/mol
InChI Key: VUAUCWZISIXWPM-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and aromatic substituents, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the aromatic substituents. Common synthetic routes may include:

Industrial production methods often optimize these steps to enhance yield and purity, utilizing advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to control the reaction environment.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic substituents may engage in π-π interactions with aromatic residues in the target proteins, influencing their activity .

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE include:

  • 1-CHLORO-4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}BENZENE
  • 4-CHLORO-1-(3,5-DIMETHOXY-PHENYL)-METHYL-SULFONYL-BENZENE

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their reactivity and applications .

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O4S/c1-29-21-8-4-17(5-9-21)10-13-24-22(26)19-11-14-25(15-12-19)30(27,28)16-18-2-6-20(23)7-3-18/h2-9,19H,10-16H2,1H3,(H,24,26)

InChI Key

VUAUCWZISIXWPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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